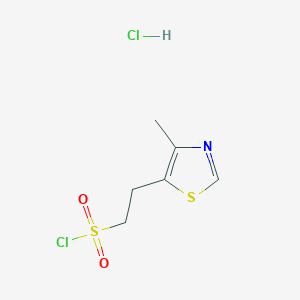

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride

Overview

Description

The compound “2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride” contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the sulfonyl chloride group suggests that it could be used as a reactive intermediate in organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a sulfonyl chloride group, and a methyl group .Chemical Reactions Analysis

The sulfonyl chloride group is typically very reactive and can undergo various reactions, such as substitution reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the sulfonyl chloride group .Scientific Research Applications

Medicine: Antimicrobial Agents

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents . They have shown activity against a range of bacterial and fungal strains, which could lead to the development of new antibiotics and antifungals. This is particularly important in the face of increasing antibiotic resistance.

Agriculture: Agrochemicals

In the agricultural sector, thiazole compounds are valued for their use in agrochemicals . They can serve as the basis for developing new pesticides and fungicides, contributing to crop protection and food security.

Industry: Chemical Synthesis

The thiazol-5-yl group is a key structural feature in various industrial chemicals. It’s used in the synthesis of dyes, pigments, and vulcanization accelerators, which are essential in manufacturing processes .

Environmental Science: Photographic Sensitizers

Thiazole derivatives are known to be effective photographic sensitizers . They play a role in the photographic industry by improving the response of photographic films to light, which is crucial for capturing high-quality images.

Material Science: Liquid Crystal Technology

The structural properties of thiazole compounds make them suitable for use in liquid crystal technology . They can be used to create materials with specific light transmission properties, which is important for displays and optical devices.

Analytical Chemistry: Chromatography

In analytical chemistry, thiazole derivatives can be used as standards or reagents in chromatographic processes to help identify and quantify substances . Their unique chemical signatures allow for precise analysis, which is fundamental in research and quality control.

Pharmaceutical Research: Drug Design

Thiazole derivatives are prominent in drug design due to their wide range of biological activities . They are part of the structure of many drugs, including those used to treat HIV/AIDS, cancer, and inflammatory diseases.

Neuroscience: Central Inflammation Regulation

Research has indicated that thiazole compounds may play a role in regulating central inflammation . This could have implications for the treatment of neurodegenerative diseases and brain injuries.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities . They have been found to act as antimicrobial, antifungal, antiviral, and anticancer agents .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with essential biochemical processes in these organisms .

Biochemical Pathways

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, some thiazole derivatives have been found to exhibit antimicrobial, antifungal, and antiviral activities, suggesting that they may interfere with the biochemical pathways involved in the growth and replication of these organisms .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with essential cellular processes in these organisms .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S2.ClH/c1-5-6(11-4-8-5)2-3-12(7,9)10;/h4H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWDHGMIKPLEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCS(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl chloride hydrochloride | |

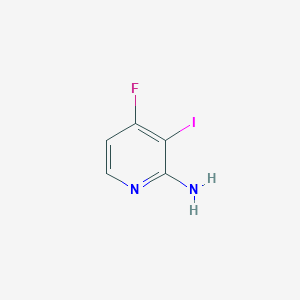

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)